Comprehensive Technical Guide: Structure, Properties, and Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate
Comprehensive Technical Guide: Structure, Properties, and Synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for constructing complex molecular architectures. Methyl 3-bromo-2-methoxy-5-methylbenzoate (CAS: 1245528-59-9) is a densely substituted, multifunctional benzene derivative that serves as an invaluable intermediate[1]. Featuring an aryl bromide handle, a protected carboxylic acid (methyl ester), and an electron-donating methoxy group, this molecule is primed for late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This whitepaper provides a rigorous, causality-driven guide to the molecular architecture, physicochemical properties, and a self-validating three-step synthetic pathway for Methyl 3-bromo-2-methoxy-5-methylbenzoate.
Molecular Architecture & Physicochemical Profiling
The structure of Methyl 3-bromo-2-methoxy-5-methylbenzoate is defined by a central benzene ring bearing four distinct substituents. The spatial arrangement of these groups—ester at C1, methoxy at C2, bromo at C3, and methyl at C5—creates a unique steric and electronic environment. The electron-withdrawing ester and electron-donating methoxy groups establish a push-pull electronic system, while the heavy bromine atom at C3 provides a highly specific vector for organometallic functionalization[2].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | Methyl 3-bromo-2-methoxy-5-methylbenzoate |
| CAS Registry Number | 1245528-59-9 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES String | O=C(OC)C1=CC(C)=CC(Br)=C1OC |
| Topological Polar Surface Area (TPSA) | 35.53 Ų (Calculated) |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Storage Conditions | Sealed in dry, room temperature |
Data synthesized from commercial chemical registries and predictive modeling[2].
Mechanistic Synthesis Pathway
To achieve the precise regiochemistry required for this molecule, a bottom-up synthetic strategy starting from commercially available 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) is highly effective. The synthesis relies on the predictable directing effects of the aromatic substituents.
Figure 1: Three-step synthesis workflow for Methyl 3-bromo-2-methoxy-5-methylbenzoate.
The Causality of the Synthetic Design
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Step 1 (Protection): Fischer esterification masks the carboxylic acid. Causality: This prevents the carboxylic acid from interfering with subsequent electrophilic or nucleophilic steps and significantly improves the organic solubility of the intermediates.
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Step 2 (Regiocontrol): The intermediate possesses a strongly activating, ortho/para-directing hydroxyl (-OH) group[3]. Causality: Because the para position (C5) is blocked by the methyl group, and one ortho position (C1) is blocked by the ester, electrophilic aromatic bromination is forced exclusively to the remaining open ortho position (C3), yielding the precise regiochemistry required[4].
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Step 3 (Etherification): A Williamson-type ether synthesis is employed. Causality: Mild base (K₂CO₃) selectively deprotonates the phenol (pKa ~10) without hydrolyzing the ester, forming a nucleophilic phenoxide that rapidly attacks methyl iodide (MeI) via an Sₙ2 mechanism.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time before proceeding.
Protocol 1: Synthesis of Methyl 2-hydroxy-5-methylbenzoate
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Procedure: Dissolve 5-methylsalicylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours.
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Workup: Concentrate the mixture in vacuo, dilute with ethyl acetate (EtOAc), and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove unreacted starting material.
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (a highly polar carboxylic acid) will streak near the baseline, while the product ester will elute as a distinct, less polar spot (R_f ~0.5).
Protocol 2: Regioselective Bromination
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Procedure: Dissolve the ester from Step 1 (1.0 eq) in glacial acetic acid (0.3 M). Add sodium acetate (NaOAc, 1.2 eq)[3]. Slowly add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise at room temperature. Stir for 2 hours.
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Causality of Reagents: NaOAc acts as a crucial buffer. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing acid-catalyzed ester hydrolysis and maintaining the phenolic oxygen in a state that supports ring activation[3].
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Workup: Pour the mixture into ice water containing sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine. Filter the resulting precipitate.
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Self-Validation: The reaction is complete when the red color of bromine rapidly dissipates upon addition, and TLC confirms the complete disappearance of the starting material.
Protocol 3: Phenolic O-Methylation
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Procedure: Dissolve the brominated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.5 eq). Heat the suspension to 60°C for 4 hours.
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Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Self-Validation: The success of this step is validated analytically. The product will lack the broad O-H stretch (~3300 cm⁻¹) in FT-IR spectroscopy, confirming complete etherification.
Analytical Characterization & Validation
To ensure absolute trustworthiness of the synthesized Methyl 3-bromo-2-methoxy-5-methylbenzoate, the following ¹H-NMR (400 MHz, CDCl₃) spectral benchmarks should be utilized for structural confirmation:
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Ester Methoxy Protons: ~3.90 ppm (singlet, 3H).
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Ether Methoxy Protons: ~3.85 ppm (singlet, 3H). Note: The disappearance of the downfield phenolic -OH proton (~10.5 ppm) and the appearance of this new singlet confirms Step 3 success.
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Aromatic Methyl Protons: ~2.30 ppm (singlet, 3H).
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Aromatic Protons (C4 and C6): Two distinct doublets (J ≈ 2.0 Hz) between 7.20 and 7.60 ppm. The meta-coupling (small J value) perfectly validates that the two remaining aromatic protons are meta to each other, confirming that bromination occurred at the C3 position rather than C4 or C6.
References
The following authoritative sources were utilized to ground the physicochemical data, mechanistic pathways, and protocol standards described in this whitepaper:
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BLD Pharm. "1245528-59-9 | Methyl 3-bromo-2-methoxy-5-methylbenzoate." Product Catalog & Chemical Properties.2
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Sigma-Aldrich (MilliporeSigma). "Methyl 3-bromo-2-methoxy-5-methylbenzoate." Chemical Structure and Synthesis Applications.1
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Benchchem. "3-Bromo-4-hydroxy-5-methylbenzoic acid and Related Isomers." Methodologies for Bromo-hydroxy-methylbenzoic Acid Isomers.3
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ChemScene. "17746-77-9 | Methyl 3-bromo-2-hydroxy-5-methylbenzoate." Intermediate Profiling.4
